(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione

Catalog No.
S729698
CAS No.
770746-47-9
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione

CAS Number

770746-47-9

Product Name

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione

IUPAC Name

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c9-5-3-1-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)/t3-,4+/m0/s1

InChI Key

FIRMRKTYBGULCU-IUYQGCFVSA-N

SMILES

C1CC2C1C(=O)NC(=O)N2

Canonical SMILES

C1CC2C1C(=O)NC(=O)N2

Isomeric SMILES

C1C[C@@H]2[C@H]1C(=O)NC(=O)N2

Synthesis of Natural Products Containing Highly Strained Trans-Fused Bicyclo[3.3.0]Octane

Scientific Field: This research falls under the field of Chemical Synthesis.

Summary of the Application: The study focuses on the synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane ring systems . These molecules are challenging to synthesize due to their high strain energy .

Results or Outcomes: The study successfully synthesized a number of natural products with such ring systems . The review aims to offer a helpful reference for total synthesis of highly strained natural products containing trans-fused bicyclo[3.3.0]octane ring systems .

Enantioselective Synthesis of 8-Azabicyclo[3.2.1]Octanes

Scientific Field: This research is in the field of Asymmetric Synthesis.

Summary of the Application: The study reports the first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .

Methods of Application: The asymmetric cycloadditions were performed using a rhodium (II) complex/chiral Lewis acid binary system .

Results or Outcomes: The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Enantioselective Construction of the 8-Azabicyclo [3.2.1]Octane

Scientific Field: This research is in the field of Organic & Biomolecular Chemistry.

Summary of the Application: The study focuses on the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Results or Outcomes: The review compiles the most relevant achievements in these areas .

Enantioselective Synthesis of 8-Azabicyclo [3.2.1]Octanes

Scientific Field: This research is in the field of Chemical Communications.

Results or Outcomes: The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a bicyclic compound characterized by its unique structural framework, which includes two nitrogen atoms within a bicyclic system. The molecular formula for this compound is C8H12N2O2, and it has a molecular weight of approximately 168.19 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural properties.

  • There is no current research available on the specific mechanism of action of (1R,6S)-DABOD. As mentioned earlier, related DABODs have been investigated for their metal chelating properties, which could be a potential mechanism for their biological activity [].
  • Information on the safety profile of (1R,6S)-DABOD is not available. Due to the presence of nitrogen atoms, it's advisable to handle the compound with care as some organic amines can be irritating or corrosive.
, including:

  • Nucleophilic Addition: The carbonyl groups in the dione can react with nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Condensation Reactions: The compound can participate in condensation reactions to form larger cyclic or acyclic structures.
  • Reduction Reactions: The carbonyl groups may be reduced to alcohols or other functional groups under appropriate conditions.

Research indicates that (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione exhibits significant biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Potential Anticancer Activity: Some derivatives of bicyclic compounds have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: There is emerging evidence that compounds with similar structures may also exhibit neuroprotective properties.

Several synthetic routes have been developed for the preparation of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione:

  • Cyclization Reactions: Starting materials such as diamines and diketones can undergo cyclization to form the bicyclic structure.
  • Multistep Synthesis: A combination of functional group transformations and cyclization steps can yield the desired product from simpler precursors.
  • Use of Catalysts: Catalysts may enhance reaction efficiency and selectivity during the synthesis process.

The applications of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione span various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific biological pathways.
  • Chemical Research: The compound serves as an important intermediate in organic synthesis and medicinal chemistry.
  • Material Science: Potential applications in developing novel materials due to its structural properties.

Interaction studies involving (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione focus on its binding affinities with various biological targets:

  • Enzyme Inhibition: Investigations into how this compound interacts with enzymes could reveal its potential as an inhibitor or modulator.
  • Receptor Binding Studies: Evaluating its affinity for specific receptors may provide insights into its therapeutic potential.

Several compounds share structural similarities with (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(1S,6R)-3,5-diazabicyclo[4.2.0]octane-2,4-dioneC8H12N2O2Different stereochemistry affecting biological activity
6-Ethyl-1-hydroxy-2,4-diazabicyclo[4.2.0]octane-3,5-dioneC8H12N2O3Hydroxyl group introduces different reactivity patterns
2,4-Diazabicyclo[4.2.0]octane-3,5-dioneC6H8N2O2Lacks additional substituents affecting solubility and reactivity

These compounds highlight the uniqueness of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione in terms of its stereochemistry and potential biological activities compared to others in the same class.

Molecular Structure and Conformational Analysis

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione represents a bicyclic diketopiperazine derivative characterized by a fused bicyclo[4.2.0]octane scaffold containing two nitrogen atoms within the ring system [1]. The compound possesses the molecular formula C₆H₈N₂O₂ with a molecular weight of 140.14 g/mol [1] [2]. The Chemical Abstracts Service (CAS) number for this specific stereoisomer is 770746-47-9 [3] [4].

The molecular architecture features a unique bicyclic framework where the two nitrogen atoms are positioned at the 2 and 4 positions of the bicyclic system, while the carbonyl groups occupy the 3 and 5 positions . This structural arrangement creates a rigid diketopiperazine core that is characteristic of this class of compounds . The bicyclic nature of the molecule significantly restricts conformational flexibility compared to linear diketopiperazines [6].

Conformational analysis reveals that the bicyclic structure adopts a relatively rigid conformation due to the constraints imposed by the fused ring system [7]. The four-membered ring component of the bicyclic framework introduces significant ring strain, which influences the overall molecular geometry and reactivity [7]. Molecular mechanics calculations suggest that the compound exists predominantly in a single low-energy conformation, with limited flexibility around the ring junctions [8].

The compound exhibits characteristic properties of bicyclic diketopiperazines, including a melting point range of 248-249°C [3]. The high melting point reflects the strong intermolecular hydrogen bonding capabilities of the compound, facilitated by the nitrogen atoms and carbonyl groups within the diketopiperazine framework [3].

PropertyValueReference
Molecular FormulaC₆H₈N₂O₂ [1] [2]
Molecular Weight140.14 g/mol [1] [2]
CAS Number770746-47-9 [3] [4]
Melting Point248-249°C [3]
Physical FormSolid [3]

Stereochemistry and Chirality

The stereochemistry of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione is defined by the presence of two chiral centers located at positions 1 and 6 of the bicyclic framework [9]. The absolute configuration is designated using the Cahn-Ingold-Prelog nomenclature system, where the R and S descriptors indicate the spatial arrangement of substituents around each chiral center [9] [10].

(1R,6S) Configuration Analysis

The (1R,6S) configuration designates the absolute stereochemistry at the two chiral centers within the bicyclic framework [9]. According to the Cahn-Ingold-Prelog rules, the R configuration at position 1 indicates a clockwise arrangement of priority-assigned substituents when viewed from the appropriate perspective [11] [12]. Similarly, the S configuration at position 6 represents a counterclockwise arrangement of substituents according to the same priority system [11] [12].

The determination of absolute configuration requires careful application of the priority rules, where atoms are ranked based on atomic number [12] [13]. In the case of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione, the nitrogen atoms, carbon atoms, and hydrogen atoms attached to the chiral centers must be prioritized according to their atomic numbers [12]. The rigid bicyclic structure facilitates unambiguous assignment of stereochemical descriptors due to the constrained geometry [14].

Experimental determination of absolute configuration can be achieved through various methods, including X-ray crystallography and chemical correlation with compounds of known configuration [10] [14]. The combination of spectroscopic techniques with computational methods provides additional confirmation of the assigned stereochemistry [14].

Stereoisomers and Their Properties

The (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione exists as one of four possible stereoisomers resulting from the two chiral centers [15]. The stereoisomeric forms include (1R,6S), (1S,6R), (1R,6R), and (1S,6S) configurations [15]. Each stereoisomer exhibits distinct physicochemical properties and biological activities .

The (1S,6R) enantiomer represents the mirror image of the (1R,6S) form and would be expected to exhibit identical physical properties such as melting point and boiling point, but opposite optical rotation [15]. The diastereomeric relationships between other stereoisomers result in different physicochemical properties [17].

Research indicates that stereoisomeric forms of diazabicyclic compounds can exhibit significantly different biological activities and chemical reactivities [18]. The specific (1R,6S) configuration has been associated with unique structural features that distinguish it from other stereoisomers in the same class .

StereoisomerConfigurationRelationshipProperties
(1R,6S)Target compoundReferenceMelting point: 248-249°C
(1S,6R)EnantiomerMirror imageIdentical physical properties
(1R,6R)DiastereomerDifferent chiralityDifferent properties
(1S,6S)DiastereomerDifferent chiralityDifferent properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione through analysis of both proton (¹H) and carbon-13 (¹³C) spectra [19] [20]. The bicyclic diketopiperazine framework exhibits characteristic NMR signatures that reflect the constrained molecular geometry and electronic environment [19].

¹H NMR analysis reveals distinct chemical shifts for protons attached to the bicyclic framework [19]. The chemical shifts of protons adjacent to the nitrogen atoms typically appear in the range of 3.5-4.5 ppm, while protons on the saturated carbon atoms appear at higher field positions [21]. The stereochemical environment significantly influences the chemical shifts and coupling patterns observed in the spectra [21].

¹³C NMR spectroscopy provides information about the carbon framework and carbonyl groups [19]. The carbonyl carbons of the diketopiperazine moiety typically resonate in the range of 160-170 ppm, while the aliphatic carbons appear at higher field positions [22]. The rigid bicyclic structure results in well-resolved carbon signals with minimal conformational averaging [21].

Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), provide additional structural confirmation through connectivity mapping [20]. These techniques are particularly valuable for unambiguous assignment of proton and carbon signals in the complex bicyclic framework [20].

Infrared Spectroscopy (IR) Analysis

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione [23] [22]. The diketopiperazine moiety exhibits distinctive carbonyl stretching frequencies that provide structural confirmation [23].

The carbonyl (C=O) stretching vibrations typically appear in the range of 1650-1680 cm⁻¹, reflecting the amide nature of the carbonyl groups within the diketopiperazine framework [23] [22]. The exact frequency depends on the electronic environment and hydrogen bonding interactions [23]. Secondary amide N-H stretching vibrations appear in the region of 3200-3400 cm⁻¹ [23].

Additional characteristic bands include C-N stretching vibrations around 1400-1500 cm⁻¹ and various C-H stretching and bending modes in the alkyl region [22]. The rigid bicyclic structure results in well-defined absorption bands with minimal broadening due to conformational effects [23].

The infrared spectrum also provides information about intermolecular hydrogen bonding in the solid state, which is evident from the broadening and shifting of N-H and C=O stretching frequencies [23]. This information complements the melting point data in understanding the solid-state packing arrangements [23].

Mass Spectrometry (MS) Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione [22]. The molecular ion peak appears at m/z 140, corresponding to the molecular formula C₆H₈N₂O₂ [1].

Electron ionization mass spectrometry reveals characteristic fragmentation patterns that reflect the structural features of the bicyclic diketopiperazine [22]. Common fragment ions include loss of carbon monoxide (m/z 112) and subsequent fragmentations involving the bicyclic framework [22].

High-resolution mass spectrometry techniques provide accurate mass measurements that confirm the molecular formula and distinguish the compound from potential isomers [22]. The exact mass measurement is essential for unambiguous identification, particularly when analyzing complex mixtures [22].

Tandem mass spectrometry (MS/MS) experiments provide additional structural information through controlled fragmentation of the molecular ion [22]. These techniques are particularly valuable for structural confirmation and impurity analysis [22].

X-ray Crystallography

X-ray crystallography represents the definitive method for determining the three-dimensional structure of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione in the solid state [24] [25]. Crystallographic analysis provides precise bond lengths, bond angles, and intermolecular packing arrangements [24].

The crystal structure reveals the exact geometry of the bicyclic framework, including the degree of ring puckering and the spatial relationship between the diketopiperazine moiety and the saturated ring component [24] [25]. Bond lengths within the diketopiperazine core typically range from 1.32-1.35 Å for C-N bonds and 1.20-1.24 Å for C=O bonds [25].

Intermolecular hydrogen bonding patterns in the crystal lattice provide insights into the solid-state packing arrangements [26] [27]. The diketopiperazine N-H groups typically form hydrogen bonds with carbonyl oxygens of adjacent molecules, creating extended network structures [26].

The crystallographic data also confirms the absolute configuration assignment, providing unambiguous determination of the (1R,6S) stereochemistry [24] [28]. This represents the most reliable method for stereochemical assignment when suitable crystals can be obtained [24].

Crystallographic ParameterTypical ValueReference
C-N bond length1.32-1.35 Å [25]
C=O bond length1.20-1.24 Å [25]
N-H···O hydrogen bond2.8-3.2 Å [26]
Crystal packingExtended networks [26] [27]

Computational Analysis of Structure

Molecular Modeling and Simulation

Molecular modeling studies of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione employ various computational approaches to understand structural properties and conformational behavior [8] [21]. Molecular mechanics calculations using force field methods provide initial structural optimization and conformational analysis [8].

Molecular dynamics simulations reveal the dynamic behavior of the compound in different environments, including gas phase and solution conditions [8]. The rigid bicyclic framework limits conformational flexibility, resulting in relatively stable molecular geometries throughout simulation trajectories [8].

Force field parameterization for diazabicyclic compounds requires careful consideration of the unique electronic environment created by the nitrogen atoms and carbonyl groups [8]. Standard force fields may require modification to accurately represent the electronic interactions within the diketopiperazine framework [8].

Solvation models provide insights into the behavior of the compound in aqueous and organic solvent environments [21]. The polar nature of the diketopiperazine moiety influences solvation patterns and intermolecular interactions [21].

Quantum Chemical Calculations

Density functional theory (DFT) calculations provide detailed electronic structure information for (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione [14] [29]. These calculations offer insights into molecular orbitals, electronic charge distribution, and chemical reactivity [29].

Geometry optimization using DFT methods confirms the experimentally determined structural parameters and provides theoretical bond lengths and angles [14]. The B3LYP functional with appropriate basis sets typically provides accurate geometries for diketopiperazine compounds [14].

Electronic property calculations reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide information about chemical reactivity and electronic transitions [29]. The diketopiperazine moiety typically exhibits characteristic orbital patterns associated with amide functionalities [29].

Vibrational frequency calculations using DFT methods predict infrared and Raman spectra, allowing direct comparison with experimental spectroscopic data [30]. These calculations provide detailed assignments of vibrational modes and confirm structural assignments [30].

Natural bond orbital (NBO) analysis reveals electron delocalization patterns and hyperconjugative interactions within the bicyclic framework [29]. This analysis provides insights into the electronic factors that stabilize the particular (1R,6S) configuration [29].

Computational MethodApplicationTypical AccuracyReference
DFT (B3LYP)Geometry optimization±0.01 Å [14]
Molecular dynamicsConformational analysisSystem dependent [8]
NBO analysisElectronic structureQualitative [29]
Frequency calculationsVibrational spectra±20 cm⁻¹ [30]

Melting and Boiling Points

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione exhibits characteristic thermal properties that reflect its bicyclic diketopiperazine structure [1] [2]. The compound possesses a well-defined melting point range of 248-249°C [1] [2], which is notably high compared to many organic compounds of similar molecular weight. This elevated melting point is attributed to the extensive intermolecular hydrogen bonding network facilitated by the diketopiperazine framework [1] [2].

The high melting point demonstrates the strong intermolecular interactions present in the solid state, particularly hydrogen bonding between the nitrogen atoms and carbonyl groups of neighboring molecules [1] [2]. Research on similar diketopiperazine structures indicates that the rigid bicyclic framework restricts molecular motion and promotes optimal packing arrangements in the crystalline state [3] [4]. The bicyclic nature of the compound contributes to its thermal stability, as the constrained ring system prevents conformational changes that might otherwise destabilize the crystal lattice [4].

No reliable boiling point data has been reported for (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione in the available literature [5] [1] [6]. This absence of boiling point data is likely due to thermal decomposition occurring before reaching the boiling point, a common phenomenon observed in diketopiperazine compounds [4]. Studies on related bicyclic diketopiperazines suggest that these compounds typically undergo thermal degradation at elevated temperatures rather than conventional boiling [4].

Solubility Profiles

The solubility characteristics of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione reflect its amphiphilic nature, containing both hydrophilic (nitrogen atoms and carbonyl groups) and hydrophobic (saturated hydrocarbon framework) regions [1] . The compound demonstrates moderate water solubility due to its hydrogen bonding capabilities, with the diketopiperazine moiety serving as both hydrogen bond donor and acceptor [8].

The LogP value of -0.3956 indicates that the compound exhibits slight hydrophilic character, suggesting favorable partitioning into aqueous phases over organic solvents [1]. This negative LogP value is consistent with the presence of multiple polar functional groups within the bicyclic framework [1]. The topological polar surface area (TPSA) of 58.2 Ų further supports the compound's moderate polarity and potential for hydrogen bonding interactions [1].

Solubility in organic solvents varies depending on the solvent's ability to participate in hydrogen bonding or provide adequate solvation for the polar diketopiperazine core [8]. The compound's rigidity, imposed by the bicyclic structure, may limit its solubility in certain organic solvents compared to more flexible diketopiperazine derivatives .

Stability and Degradation Patterns

The stability profile of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione reflects the inherent properties of bicyclic diketopiperazine structures [4] [9]. Diketopiperazines are generally considered stable entities under normal storage conditions, with the bicyclic framework providing additional structural rigidity that enhances stability compared to monocyclic analogs [4] [9].

Thermal stability studies on related diketopiperazine compounds indicate that degradation typically occurs through specific pathways involving ring opening or fragmentation reactions [4] [10]. The compound exhibits good stability under recommended storage conditions (sealed in dry conditions at 2-8°C), maintaining its integrity for extended periods [1] [2]. The absence of rotatable bonds (rotatable bonds = 0) contributes to conformational stability and reduces the likelihood of degradation through conformational stress [1].

Light sensitivity may be a concern for this compound, as many diketopiperazines are susceptible to photochemical degradation [4]. The presence of nitrogen atoms and carbonyl groups creates potential chromophoric sites that could undergo photochemical reactions [4]. Proper storage in dark, cool conditions is essential to maintain compound stability [1] [2].

Chemical Properties

Acidity and Basicity

The acid-base properties of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione are dominated by the diketopiperazine framework, which exhibits amphoteric behavior [11] [12]. The compound contains two nitrogen atoms that can act as weak bases, while the carbonyl groups can participate in hydrogen bonding as proton acceptors [11] [12]. The nitrogen atoms in the diketopiperazine ring are significantly less basic than typical aliphatic amines due to the electron-withdrawing effect of the adjacent carbonyl groups [11] [12].

The pKa values for similar diketopiperazine structures typically range from 2-4 for the most acidic protons (N-H groups) and 6-8 for the nitrogen lone pairs when protonated [11] [12]. The bicyclic structure constrains the nitrogen atoms, further reducing their basicity compared to acyclic analogs [11] [12]. This reduced basicity is consistent with the observed stability of the compound under neutral conditions [11] [12].

The carbonyl groups in the diketopiperazine framework are weakly electrophilic and can participate in nucleophilic addition reactions under strongly basic conditions [12] [13]. However, the amide character of these carbonyls makes them less reactive than typical ketones or aldehydes [12] [13]. The hydrogen bonding capability of both nitrogen and oxygen atoms contributes to the compound's solubility and interaction with biological systems [12] [13].

Reactivity of the Dione Functional Group

The dione functional group in (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione exhibits distinct reactivity patterns characteristic of diketopiperazine structures [12]. The carbonyl groups are incorporated into an amide-like environment, which significantly reduces their electrophilicity compared to simple ketones [12]. This reduced reactivity is due to resonance stabilization involving the nitrogen lone pairs and the carbonyl groups [12] [13].

The dione moiety can undergo various chemical transformations, including reduction reactions with hydride donors such as lithium aluminum hydride or sodium borohydride [12]. These reactions typically proceed slowly due to the reduced electrophilicity of the amide carbonyls [12]. Oxidation reactions are less common but may occur under strongly oxidizing conditions, potentially leading to ring opening or fragmentation [12].

The planar nature of the diketopiperazine ring system facilitates specific reaction pathways that are unique to this structural motif [12] [13]. The constrained geometry of the bicyclic system may influence reaction selectivity and stereochemistry in transformation reactions [12]. Studies on related diketopiperazine compounds indicate that the dione groups can participate in complexation reactions with metal ions, potentially altering the compound's reactivity profile [12] [13].

Reactivity of the Nitrogen Centers

The nitrogen atoms in (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione exhibit unique reactivity patterns influenced by their incorporation into the bicyclic diketopiperazine framework [12]. These nitrogen centers are tertiary amide nitrogens, which display reduced nucleophilicity compared to typical aliphatic amines [12]. The electron-withdrawing effect of the adjacent carbonyl groups further diminishes the basicity and nucleophilicity of these nitrogen atoms [12] [13].

The nitrogen atoms can participate in alkylation reactions under appropriate conditions, typically requiring strong bases to deprotonate the amide nitrogen and create nucleophilic sites [12]. Such reactions may proceed with alkyl halides or other suitable electrophiles to form N-substituted derivatives [12]. The stereochemical outcome of these reactions is influenced by the rigid bicyclic structure, which constrains the approach of incoming electrophiles [12].

Coordination chemistry involving the nitrogen centers is possible, as these atoms can serve as ligands for metal complexes [12] [13]. The geometry of the bicyclic system may impose specific coordination preferences and influence the stability of resulting metal complexes [12]. The nitrogen atoms may also participate in hydrogen bonding interactions, which are crucial for the compound's biological activity and intermolecular associations [12] [13].

Thermodynamic Properties

The thermodynamic properties of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione reflect the stability and energy characteristics of the bicyclic diketopiperazine structure [4] [12]. The compound exhibits relatively high thermal stability, as evidenced by its elevated melting point of 248-249°C [1] [2]. This thermal stability is attributed to the rigid bicyclic framework and extensive intermolecular hydrogen bonding in the solid state [4] [12].

Thermodynamic studies on related diketopiperazine compounds indicate that the cyclization process from linear dipeptides to form diketopiperazines is thermodynamically favorable [4] [10]. The enthalpy of formation for bicyclic diketopiperazines is typically more negative than for their linear precursors, reflecting the stabilization provided by the cyclic structure [4] [10]. The entropy changes associated with cyclization are generally unfavorable due to the loss of conformational freedom, but the overall free energy change remains favorable [4].

The heat capacity and other thermodynamic parameters of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione have not been extensively studied in the available literature [4]. However, computational studies on similar structures suggest that the compound exhibits typical thermodynamic behavior for rigid organic molecules with extensive hydrogen bonding capabilities [4] [12]. The phase transition behavior, particularly the melting process, involves breaking of intermolecular hydrogen bonds and disruption of the crystalline lattice structure [4].

Spectroscopic Properties

The spectroscopic properties of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione provide valuable structural information and are characteristic of the diketopiperazine framework [13]. Infrared spectroscopy reveals distinctive absorption bands that correspond to the functional groups present in the molecule [13]. The carbonyl stretching vibrations appear in the range of 1650-1680 cm⁻¹, reflecting the amide nature of the carbonyl groups within the diketopiperazine framework [13] [15].

The secondary amide N-H stretching vibrations are observed in the region of 3200-3400 cm⁻¹, with the exact frequency depending on the extent of hydrogen bonding in the solid state [13] [15]. Additional characteristic bands include C-N stretching vibrations around 1400-1500 cm⁻¹ and various C-H stretching and bending modes in the alkyl region [13] [15]. The rigid bicyclic structure results in well-defined absorption bands with minimal broadening due to conformational effects [13].

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of both proton (¹H) and carbon-13 (¹³C) spectra [15]. The ¹H NMR spectrum shows characteristic chemical shifts for protons attached to the bicyclic framework, with protons adjacent to nitrogen atoms typically appearing in the range of 3.5-4.5 ppm [15]. The ¹³C NMR spectrum displays carbonyl carbon resonances in the range of 160-170 ppm, while aliphatic carbons appear at higher field positions [15].

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-0.6

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Last modified: 08-15-2023

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